8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one
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Overview
Description
8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ketone, and furan rings. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one typically involves multi-step organic synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the ketone groups can yield secondary alcohols.
Scientific Research Applications
8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8,9-Dihydro-8-(1-hydroxy-1-methylethyl)-3-(2,4-dihydroxyphenyl)-5-hydroxy-4H-furo[2,3-h]-1-benzopyran-4-one: Similar structure but with additional hydroxyl groups on the phenyl ring.
1-Hydroxy-2-oxa-1-ioda (III)indan-3-one: Different core structure but shares the hydroxyl and ketone functional groups.
Uniqueness
8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one is unique due to its specific combination of functional groups and the furobenzopyran core. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
38537-82-5 |
---|---|
Molecular Formula |
C21H26O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-butanoyl-5-hydroxy-8-(2-hydroxypropan-2-yl)-4-propyl-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C21H26O6/c1-5-7-11-9-15(23)27-19-12-10-14(21(3,4)25)26-20(12)17(13(22)8-6-2)18(24)16(11)19/h9,14,24-25H,5-8,10H2,1-4H3 |
InChI Key |
AHRWRZGWPYCGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CC(OC3=C(C(=C12)O)C(=O)CCC)C(C)(C)O |
melting_point |
75 - 81 °C |
physical_description |
Solid |
Origin of Product |
United States |
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